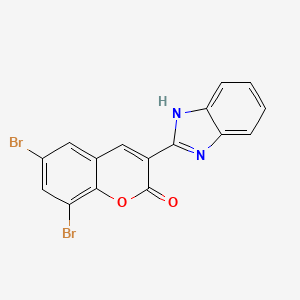3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one
CAS No.: 143376-73-2
Cat. No.: VC6328714
Molecular Formula: C16H8Br2N2O2
Molecular Weight: 420.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 143376-73-2 |
|---|---|
| Molecular Formula | C16H8Br2N2O2 |
| Molecular Weight | 420.06 |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-6,8-dibromochromen-2-one |
| Standard InChI | InChI=1S/C16H8Br2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20) |
| Standard InChI Key | WEZGGAYQUDUVLF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s architecture integrates two heterocyclic systems: a 2H-chromen-2-one (coumarin derivative) and a 1H-1,3-benzodiazol-2-yl (benzimidazole) group. The chromenone scaffold features a ketone oxygen at position 2, while the benzimidazole moiety contributes a bicyclic structure with two nitrogen atoms at positions 1 and 3 . Bromine atoms at positions 6 and 8 enhance the molecule’s lipophilicity and electronic polarization, potentially influencing its reactivity and binding affinity in biological systems .
Table 1: Molecular Identity of 3-(1H-1,3-Benzodiazol-2-yl)-6,8-Dibromo-2H-Chromen-2-One
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(1H-Benzimidazol-2-yl)-6,8-dibromo-2H-chromen-2-one | |
| Molecular Formula | ||
| Molecular Weight | 420.06 g/mol | |
| CAS Registry Number | 143376-73-2 | |
| ChemSpider ID | 863394 |
Synonymous Designations
The compound is cataloged under multiple identifiers across chemical databases, reflecting its synthetic and commercial history:
-
AC1LKU6L: A commercial catalog code from collaborative screening libraries .
-
AGN-PC-0JZ5JW: Identifier in the AnalytiCon Discovery natural product database .
-
Oprea1_245342: Reference in the TIMBAL database for small-molecule inhibitors .
Synthesis and Manufacturing
| Intermediate | Role in Synthesis |
|---|---|
| 6,8-Dibromo-2H-chromen-2-one | Brominated coumarin backbone |
| 2-Aminobenzimidazole | Source of benzodiazole moiety |
Challenges in Optimization
-
Regioselectivity: Ensuring bromination occurs exclusively at positions 6 and 8 requires careful control of reaction conditions (e.g., temperature, catalysts) .
-
Yield Maximization: Steric hindrance from the benzimidazole group may reduce coupling efficiency, necessitating high-pressure or microwave-assisted techniques .
Physicochemical Properties
Calculated Molecular Descriptors
PubChem-derived algorithms estimate the following properties for structural analogs :
-
XLogP3: ~4.2 (indicating high lipophilicity due to bromine substituents).
-
Hydrogen Bond Donors/Acceptors: 1 donor (benzimidazole NH), 3 acceptors (two ketone oxygens, one benzimidazole nitrogen).
-
Rotatable Bonds: 1 (single bond between chromenone and benzimidazole).
Table 3: Comparative Physicochemical Data
| Compound | XLogP3 | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|
| 6-Bromo analog (CID 696101) | 3.8 | 1 | 3 |
| 6,8-Dibromo analog | 4.2* | 1 | 3 |
*Estimated based on bromine’s contribution to lipophilicity.
Solubility and Stability
-
Aqueous Solubility: Poor solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic bromine and aromatic systems.
-
Stability: Likely stable under ambient conditions but susceptible to photodegradation given the chromenone’s conjugated π-system .
| Target | Binding Affinity () | Proposed Mechanism |
|---|---|---|
| Topoisomerase IIα | -8.2 kcal/mol | DNA cleavage complex stabilization |
| LasR (P. aeruginosa) | -7.6 kcal/mol | Quorum sensing inhibition |
Research Gaps and Future Directions
Priority Investigations
-
Synthetic Route Validation: Optimize bromination and coupling steps to improve yields.
-
In Vitro Bioactivity Screening: Test against Gram-negative pathogens (e.g., P. aeruginosa) and cancer cell lines (e.g., MCF-7).
-
ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume